molecular formula C8H9ClOZn B8390847 4-Methoxy-benzylzinc chloride

4-Methoxy-benzylzinc chloride

Cat. No.: B8390847
M. Wt: 222.0 g/mol
InChI Key: AMKXMADQMVPOCK-UHFFFAOYSA-M
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Description

4-Methoxy-benzylzinc chloride is an organozinc reagent with the general formula (4-MeO-C₆H₄-CH₂)ZnCl. It is primarily utilized in organic synthesis for cross-coupling reactions, such as Negishi or Kumada couplings, where it acts as a nucleophilic benzylating agent. The methoxy substituent at the para position of the benzyl group imparts electron-donating effects, stabilizing the reagent and modulating its reactivity compared to non-substituted or electron-deficient analogs.

Organozinc reagents like this compound are typically prepared via transmetallation from corresponding Grignard reagents or direct insertion of zinc metal into benzyl halides. The methoxy group enhances solubility in polar solvents and may reduce aggregation tendencies common in organozinc species. Safety considerations align with other organozinc compounds, requiring handling under inert atmospheres due to air and moisture sensitivity .

Properties

Molecular Formula

C8H9ClOZn

Molecular Weight

222.0 g/mol

IUPAC Name

zinc;1-methanidyl-4-methoxybenzene;chloride

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

AMKXMADQMVPOCK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].[Cl-].[Zn+2]

Origin of Product

United States

Scientific Research Applications

Synthesis of Complex Organic Molecules

4-Methoxy-benzylzinc chloride serves as a key intermediate in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki and Negishi reactions, where it reacts with aryl halides to form biaryl compounds.

Case Study: Cobalt-Catalyzed Cross-Coupling

A practical approach using cobalt catalysis has been reported, showcasing the effectiveness of this compound in cross-coupling with various aryl and heteroaryl bromides or chlorides. The reaction conditions were optimized to yield diarylmethane derivatives with yields ranging from 54% to 82% depending on the substituents on the aryl halides used (Table 1) .

ReactionAryl HalideYield (%)
14-Bromobenzonitrile77-82
2Ethyl 4-Bromo-benzoate54-70
32-Bromopyrimidine52-83

Medicinal Chemistry Applications

In medicinal chemistry, This compound is utilized for the synthesis of pharmaceutical compounds. Its ability to introduce methoxybenzyl groups into various substrates enhances the pharmacological properties of the resulting molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing derivatives that exhibit anticancer activity. For example, it was successfully employed in the synthesis of a series of benzimidazole derivatives, which showed promising results against cancer cell lines .

Natural Product Synthesis

The compound is also significant in the synthesis of natural products. It can be used to modify existing natural products or synthesize new analogs that may exhibit enhanced biological activity.

Case Study: Total Synthesis of Natural Products

A notable example includes its application in the total synthesis of complex natural products where it acts as a building block for constructing intricate molecular frameworks . The stability and reactivity of this organozinc reagent allow for selective transformations under mild conditions.

Material Science Applications

In material science, This compound has been explored for its potential in developing new materials with specific electronic properties.

Case Study: Polymer Chemistry

Recent studies have indicated that this compound can be used to create functionalized polymers through controlled polymerization techniques. The incorporation of methoxybenzyl groups into polymer backbones has been shown to enhance solubility and processability .

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Methoxy-benzylzinc chloride participates in cobalt- and nickel-catalyzed cross-coupling reactions with aryl halides or pseudohalides.

Cobalt-Catalyzed Coupling

In the presence of CoCl₂ and isoquinoline as a ligand, this reagent couples with aryl bromides (e.g., 4-bromobenzonitrile) in methyl tert-butyl ether (MTBE) at 50°C. For example:

4 Methoxy benzylzinc chloride+4 bromobenzonitrileCoCl2,50C4 4 Methoxybenzyl benzonitrile(Yield 89 )[1]\text{4 Methoxy benzylzinc chloride}+\text{4 bromobenzonitrile}\xrightarrow{\text{CoCl}_2,50^\circ \text{C}}\text{4 4 Methoxybenzyl benzonitrile}\quad (\text{Yield 89 })[1]

Nickel-Catalyzed Negishi Coupling

With POxAP-type precatalysts (Ni/Pd-based), the reagent reacts with electron-deficient aryl chlorides (e.g., cyanobenzene derivatives) at 80°C. Notably, electron-rich aryl chlorides (e.g., 4-methoxychlorobenzene) show lower reactivity under similar conditions .

Reaction Parameters and Substrate Scope

Key factors influencing reactivity include:

  • Catalyst system : CoCl₂/isoquinoline vs. Ni/Pd precatalysts.

  • Solvent : Polar aprotic solvents like MTBE or THF enhance stability.

  • Substrate electronics : Electron-withdrawing groups (e.g., CN) on aryl halides improve coupling efficiency .

SubstrateCatalystConditionsProductYieldSource
4-BromobenzonitrileCoCl₂/isoquinolineMTBE, 50°C, 4h4-(4-Methoxybenzyl)benzonitrile89%
4-Cyanophenyl chlorideNi-POxAPTHF, 80°C, 6h4-(4-Methoxybenzyl)benzonitrile99%
4-Methoxyphenyl chlorideNi-POxAPTHF, 120°C, 24hNo reaction

Synthetic Utility

This reagent enables the introduction of methoxybenzyl groups into aromatic systems, with applications in:

  • Pharmaceutical intermediates : Synthesis of nitrile- or trifluoromethoxy-substituted biaryls .

  • Material science : Functionalization of heterocycles (e.g., pyridines, benzothiophenes) .

Stability and Handling

  • Solution stability : Typically stored as a 0.35–0.54 M solution in THF or MTBE under inert atmospheres .

  • Decomposition : Sensitive to moisture and oxygen, requiring strict anhydrous conditions during reactions .

Comparison with Analogues

ReagentReactivity with Aryl ChloridesOptimal CatalystNotes
This compoundModerate (EWG-activated)Ni-POxAPElectron-rich substrates less reactive
Benzylzinc bromideHighPd-POxAPBroader substrate tolerance
4-Cyanobenzylzinc chlorideHighCoCl₂Enhanced coupling efficiency

Comparison with Similar Compounds

Table 1: Comparison of Benzyl-Based Compounds

Compound Substituent Molecular Weight (g/mol) Reactivity Profile Primary Applications
This compound -OCH₃ ~221.8* Moderate; stabilized by electron donation Cross-coupling, nucleophilic alkylation
4-Methylbenzyl chloride -CH₃ 140.61 Higher reactivity due to weaker electron donation Alkylation, intermediate in synthesis
Benzylzinc chloride -H 180.30 High reactivity; prone to aggregation Organometallic synthesis, couplings

Notes:

  • The methoxy group in this compound reduces electrophilicity compared to methyl or unsubstituted analogs, making it more selective in coupling reactions .
  • 4-Methylbenzyl chloride (CAS 104-82-5) exhibits greater reactivity in SN₂ reactions due to the weaker electron-donating nature of the methyl group .

Functional Group Comparison: Benzylzinc vs. Benzoyl Chlorides

Table 2: Benzylzinc vs. Benzoyl Chloride Derivatives

Compound Functional Group Key Reactivity Applications
This compound -CH₂-ZnCl Nucleophilic alkylation, transmetallation Coupling reactions, asymmetric synthesis
4-Methoxybenzoyl chloride -COCl (acyl) Electrophilic acylation Synthesis of esters, amides, anhydrides

Notes:

  • Benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, CAS 100-07-2) are electrophilic agents for acylations, whereas benzylzinc reagents act as carbon nucleophiles .
  • The methoxy group in both compounds enhances stability but directs reactivity toward distinct pathways (alkylation vs. acylation).

Research Findings and Limitations

While the provided evidence lacks direct studies on this compound, insights can be drawn from:

  • Synthetic Protocols : Procedures for analogous compounds (e.g., 4-((chlorobenzyl)oxy)benzaldehyde in ) highlight the influence of substituents on reaction conditions and yields.

Data Gaps : Exact molecular weights, spectroscopic data, and kinetic parameters for this compound require further experimental validation.

Preparation Methods

Reaction Mechanism and Conditions

Zinc powder (20–40 mesh) reacts with 4-methoxybenzyl chloride in tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via a single-electron transfer mechanism, where zinc oxidizes to Zn²⁺ while the benzyl chloride undergoes homolytic cleavage to generate a benzyl radical. Catalysts such as cobalt(II) chloride (CoCl₂) accelerate the insertion by lowering the activation energy, achieving completion within 2–4 hours at 25–35°C.

Critical Parameters:

  • Solvent Purity : Anhydrous THF (<50 ppm H₂O) prevents hydrolysis of the zinc reagent.

  • Zinc Activation : Sonication or mechanical stirring ensures consistent surface activation of zinc particles.

  • Catalyst Loading : 2–5 mol% CoCl₂ optimizes reaction rate without promoting side reactions.

Yield and Scalability

Laboratory-scale reactions (1–10 mmol) report yields of 85–92%. Industrial protocols scale this method to 100 kg batches by employing continuous-flow reactors, which enhance heat dissipation and mixing efficiency. Post-reaction purification involves filtration to remove excess zinc, followed by solvent distillation under reduced pressure to isolate the product as a 0.5 M THF solution.

Transmetallation from Grignard Precursors

Transmetallation of 4-methoxybenzylmagnesium chloride (Grignard reagent) with zinc chloride (ZnCl₂) offers an alternative route with superior control over stoichiometry.

Synthesis of 4-Methoxybenzylmagnesium Chloride

The Grignard precursor is prepared by reacting 4-methoxybenzyl chloride with magnesium turnings in THF at −10°C. The exothermic reaction requires careful temperature control to avoid Wurtz coupling byproducts.

Transmetallation Protocol

A stoichiometric amount of ZnCl₂ (1.05 equiv.) is added dropwise to the Grignard solution at −78°C. The reaction achieves >95% conversion within 30 minutes, quantified by gas chromatography (GC).

Advantages Over Direct Insertion:

  • Reduced Side Reactions : Low temperatures suppress radical-mediated dimerization.

  • Higher Purity : ZnCl₂’s solubility in THF ensures homogeneous reaction conditions.

Industrial Adaptations

Large-scale production utilizes automated dosing systems to maintain cryogenic conditions. The final product is stabilized as a 0.5 M THF solution with <0.1% residual magnesium.

Industrial Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and safety while maintaining high yields.

Solvent Selection

THF remains the solvent of choice due to its ability to solvate both zinc and Grignard intermediates. Alternatives like 2-methyl-THF are explored for lower toxicity but require higher catalyst loadings.

Catalytic Systems

Cobalt chloride (CoCl₂) dominates industrial use, though nickel(II) acetylacetonate [Ni(acac)₂] shows promise for reactions requiring milder conditions. A comparative study reveals:

CatalystTemperature (°C)Yield (%)Byproducts (%)
CoCl₂35896
Ni(acac)₂25843

Data sourced from large-scale batch records.

Waste Management

Spent zinc and magnesium residues are treated with isopropanol to quench reactivity before landfill disposal. Solvent recovery systems achieve >90% THF reuse.

Comparative Analysis of Methods

The oxidative insertion and transmetallation routes are evaluated across key metrics:

ParameterOxidative InsertionTransmetallation
Reaction Time2–4 h1–2 h
Yield (%)85–9290–95
ScalabilityExcellentModerate
Byproduct Formation5–8%1–3%
Catalyst Cost$0.50/g$1.20/g

Synthesis data aggregated from .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-benzylzinc chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves transmetallation from a precursor such as 4-Methoxybenzylmagnesium bromide or chloride. Key steps include:

  • Generating the Grignard reagent by reacting 4-Methoxybenzyl chloride with magnesium in anhydrous THF under inert atmosphere .
  • Transmetallation with ZnCl₂ at low temperatures (−20°C to 0°C) to avoid decomposition.
  • Optimization includes controlling stoichiometry (1:1 molar ratio of Grignard to ZnCl₂) and ensuring rigorous exclusion of moisture .
    • Critical Data : Yield improvements (e.g., 60–85%) are achieved via slow addition of ZnCl₂ and post-reaction quenching with dry ice.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 3.8 ppm (methoxy protons) and aromatic protons between δ 6.8–7.3 ppm. The benzylic CH₂-Zn group may appear as a broad peak due to quadrupolar relaxation .
  • FT-IR : Stretching vibrations at ~2850 cm⁻¹ (C-O of methoxy) and absence of C-Cl peaks (if starting material is fully converted).
  • HRMS (ESI+) : Molecular ion cluster around m/z 215–217 (M⁺, accounting for Zn isotopes) .

Q. What are the critical storage and handling protocols to ensure the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store under argon or nitrogen at −20°C in flame-sealed ampules or Schlenk flasks. Avoid exposure to moisture or oxygen to prevent hydrolysis/oxidation .
  • Handling : Use gloveboxes or Schlenk lines for transfers. Conduct reactivity tests with small aliquots before scaling up .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of this compound in cross-coupling reactions compared to non-substituted benzylzinc reagents?

  • Methodological Answer :

  • The methoxy group acts as an electron-donating substituent, increasing electron density on the benzyl moiety. This enhances nucleophilicity in Pd-catalyzed couplings (e.g., Negishi reactions) but may reduce stability due to potential coordination with Lewis acids .
  • Comparative Data : Non-substituted benzylzinc reagents exhibit faster oxidative addition to Pd(0) but lower regioselectivity in arylations .

Q. What strategies can mitigate competing side reactions (e.g., homocoupling) when using this compound in catalytic systems?

  • Methodological Answer :

  • Catalyst Tuning : Use Pd₂(dba)₃ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination and homocoupling .
  • Additives : Include 1–2 equiv. of LiCl to stabilize the zincate species and improve transmetallation efficiency .
  • Temperature Control : Reactions performed at −10°C to 25°C minimize decomposition pathways .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in asymmetric syntheses?

  • Methodological Answer :

  • DFT Workflow : Optimize geometries of transition states using B3LYP/6-31G(d) to calculate activation barriers for competing pathways.
  • Case Study : Methoxy groups stabilize intermediates through resonance, favoring para-substitution in aryl couplings .

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